(2-Hydroxy-2-phenylethyl)urea
Overview
Description
(2-Hydroxy-2-phenylethyl)urea is a compound that falls within the broader class of ureas, which are organic compounds featuring a carbonyl group (C=O) flanked by two amine groups (N-H). Ureas are widely studied due to their diverse applications, including medicinal chemistry, where they often exhibit biological activities such as enzyme inhibition .
Synthesis Analysis
The synthesis of ureas can be achieved through various methods. One such method is the Lossen rearrangement, which is a chemical reaction that transforms hydroxamic acids into isocyanates, which can then react with amines to form ureas. This process is demonstrated in the synthesis of ureas from carboxylic acids using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) as a reagent. The reaction conditions are mild and prevent racemization, making it an efficient and environmentally friendly approach due to the recyclability of byproducts .
Another approach to synthesizing ureas involves the reaction of substituted phenethylamines with N,N-dimethylcarbamoyl chloride, followed by O-demethylation to yield phenolic derivatives. This method has been used to create a series of ureas with significant inhibitory activities against human carbonic anhydrase and acetylcholinesterase enzymes .
Molecular Structure Analysis
The molecular structure of ureas is characterized by the presence of a carbonyl group connected to two nitrogen atoms. The structure of the synthesized ureas can be confirmed using various spectroscopic techniques such as ultraviolet (UV), infrared (IR), and mass spectrometry (MS). These techniques provide information about the functional groups present and the molecular weight of the compounds .
Chemical Reactions Analysis
Ureas can participate in a variety of chemical reactions due to their functional groups. For instance, the Lossen rearrangement is a key reaction for the synthesis of ureas, as previously mentioned. Additionally, ureas can undergo reactions with other compounds to form more complex structures, such as the complexation-induced unfolding of heterocyclic ureas. This process involves the formation of multiply hydrogen-bonded complexes, which can equilibrate with simple foldamers or sheetlike structures, depending on the concentration and the presence of complementary hydrogen-bonding modules .
Physical and Chemical Properties Analysis
The physical and chemical properties of ureas are influenced by their molecular structure. The presence of hydrogen bonds within the urea molecules or between urea molecules and other compounds can affect their solubility, melting points, and stability. These properties are essential for the practical applications of ureas, especially in the development of pharmaceuticals where solubility and stability are critical parameters .
Scientific Research Applications
Neuropeptide Receptor Antagonism
1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, a derivative of (2-Hydroxy-2-phenylethyl)urea, was identified as a hit for neuropeptide Y5 receptor antagonism. This discovery led to the synthesis of over 40 analogs to optimize in vitro potency. These urea analogs act as antagonists in cellular assays, suggesting potential in modulating neuropeptide-related pathways (Fotsch et al., 2001).
Biosensor Development for Urea Detection
A novel hydrogel-based biosensor incorporating an enzyme for urea detection was developed. This biosensor is sensitive to urea concentrations and exhibits long-term stability, highlighting its potential for industrial and biomedical applications (Erfkamp et al., 2019).
Structural Studies in Solid State
Research on crystalline N1,N1-dimethyl-N3-arylureas, including a derivative with a hydroxyl group in the phenyl ring, explored hydrogen bonding and molecular conformations using solid-state NMR and X-ray diffraction. This has implications for understanding the structural dynamics of substituted ureas (Kołodziejski et al., 1993).
Chemical Synthesis and Pyrolysis Studies
Investigations into the trifluoroacetylation and subsequent pyrolysis of 2-amino-2-oxazolines resulted in the synthesis of several compounds, including derivatives related to (2-Hydroxy-2-phenylethyl)urea. These studies are important for understanding chemical reactions and synthesis pathways in organic chemistry (Tanaka et al., 1982).
Neuroscience Research
Studies in neuroscience utilized derivatives of (2-Hydroxy-2-phenylethyl)urea to understand the release of hydroxylated phenylethylamines in the rat brain. This research contributes to our understanding of neurotransmitter dynamics (Baldessarini & Vogt, 1972).
Novel Synthesis of Ureas
Research demonstrated a single-pot synthesis method for ureas from carboxylic acids, highlighting a more efficient approach to synthesizing compounds like (2-Hydroxy-2-phenylethyl)urea. This method offers advantages in terms of yield and environmental friendliness (Thalluri et al., 2014).
Application in Water Treatment
A study on the immobilization of laccase onto a modified microfiltration membrane for removing herbicide derivatives from wastewater demonstrates the environmental applications of (2-Hydroxy-2-phenylethyl)urea derivatives. This approach shows potential in water purification technologies (Jolivalt, 2000).
Interaction with β-Tubulin
Research on N-Phenyl-N′-(2-chloroethyl)ureas, related to (2-Hydroxy-2-phenylethyl)urea, revealed their interaction with β-tubulin and their potential as chemotherapeutic agents. This underscores the significance of these compounds in medical research and drug development (Fortin et al., 2011).
properties
IUPAC Name |
(2-hydroxy-2-phenylethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-9(13)11-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H3,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUILQHBSBEUEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947881 | |
Record name | N-(2-Hydroxy-2-phenylethyl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-2-phenylethyl)urea | |
CAS RN |
25017-52-1 | |
Record name | Urea, (beta-hydroxyphenethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxy-2-phenylethyl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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